molecular formula C14H12N4OS B11060301 5-(Furan-2-yl)-7,11,12-trimethyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene

5-(Furan-2-yl)-7,11,12-trimethyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B11060301
M. Wt: 284.34 g/mol
InChI Key: GWJDZRROVPIMGO-UHFFFAOYSA-N
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Description

3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes furan, thieno, triazolo, and pyrimidine moieties, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of appropriate thieno and triazolo derivatives under controlled conditions. For instance, the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate can yield intermediate compounds that further react with various reagents to form the desired triazolo[4,3-c]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium hydrogen sulfide, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, the reaction with hydrazine hydrate can yield triazolo derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

5-(furan-2-yl)-7,11,12-trimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H12N4OS/c1-7-8(2)20-14-11(7)13-17-16-12(10-5-4-6-19-10)18(13)9(3)15-14/h4-6H,1-3H3

InChI Key

GWJDZRROVPIMGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NN=C(N3C(=N2)C)C4=CC=CO4)C

Origin of Product

United States

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